molecular formula C14H18N4O2 B8199461 Benzyl 4-(azidomethyl)piperidine-1-carboxylate

Benzyl 4-(azidomethyl)piperidine-1-carboxylate

Cat. No.: B8199461
M. Wt: 274.32 g/mol
InChI Key: OSTCKFJZBWTCHL-UHFFFAOYSA-N
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Description

Benzyl 4-(azidomethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C13H16N4O2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-(azidomethyl)piperidine-1-carboxylate typically involves the reaction of benzyl piperidine-1-carboxylate with sodium azide. The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), under controlled temperature conditions to ensure the formation of the azide group. The reaction can be summarized as follows:

    Starting Material: Benzyl piperidine-1-carboxylate

    Reagent: Sodium azide (NaN3)

    Solvent: Dimethylformamide (DMF)

    Reaction Conditions: Controlled temperature, typically around 0-25°C

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and reaction progress.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(azidomethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The azide group can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

    Reduction Reactions: Hydrogen gas with a palladium or platinum catalyst.

    Cycloaddition Reactions: Copper(I) catalysts are commonly used for Huisgen cycloaddition.

Major Products Formed

    Substitution Reactions: Formation of substituted piperidine derivatives.

    Reduction Reactions: Formation of benzyl 4-(aminomethyl)piperidine-1-carboxylate.

    Cycloaddition Reactions: Formation of triazole derivatives.

Scientific Research Applications

Benzyl 4-(azidomethyl)piperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of biological pathways and mechanisms, particularly in the context of azide-alkyne cycloaddition reactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of Benzyl 4-(azidomethyl)piperidine-1-carboxylate is primarily related to its azide group, which can undergo various chemical transformations. The azide group can participate in cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper(I) ions and are widely used in bioconjugation and click chemistry. The molecular targets and pathways involved depend on the specific application and the nature of the chemical transformations it undergoes.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(azidomethyl)piperidine-1-carboxylate
  • 4-Benzylpiperidine
  • Benzyl 4-bromopiperidine-1-carboxylate

Uniqueness

Benzyl 4-(azidomethyl)piperidine-1-carboxylate is unique due to its azide functional group, which imparts distinct reactivity and versatility in chemical synthesis. The presence of the benzyl group also enhances its stability and makes it a valuable intermediate in the synthesis of various bioactive compounds.

Properties

IUPAC Name

benzyl 4-(azidomethyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2/c15-17-16-10-12-6-8-18(9-7-12)14(19)20-11-13-4-2-1-3-5-13/h1-5,12H,6-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSTCKFJZBWTCHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN=[N+]=[N-])C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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